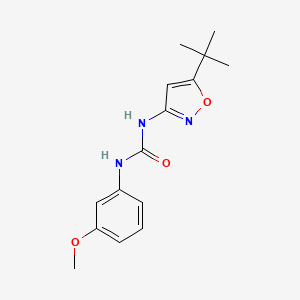

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

Descripción

Propiedades

IUPAC Name |

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-6-5-7-11(8-10)20-4/h5-9H,1-4H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOQXKXVQUXXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

Substitution Reactions: The tert-butyl group is introduced through a substitution reaction using tert-butyl bromide and a suitable base.

Urea Formation: The final step involves the reaction of the isoxazole derivative with 3-methoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to minimize waste and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tert-butyl bromide and a base like potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the isoxazole ring.

Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of an isoxazole ring, a urea functional group, and a methoxyphenyl substituent. Its molecular structure can be represented as follows:

- Molecular Formula : C16H20N2O2

- Molecular Weight : 284.35 g/mol

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that derivatives of isoxazole compounds exhibit anticancer properties. For example, a study identified related isoxazole compounds as potent FLT3 inhibitors, which are crucial in treating acute myeloid leukemia (AML) . The specific compound 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea has shown promise in inhibiting cancer cell proliferation in vitro.

-

Anti-inflammatory Effects :

- Isoxazole derivatives have been studied for their anti-inflammatory properties. Compounds similar to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea have demonstrated the ability to reduce inflammation markers in animal models, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.

Table 1: Comparison of Isoxazole Derivatives and Their Activities

Case Studies

-

FLT3 Inhibition Study :

- In a study focused on the inhibition of FLT3, 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea was evaluated alongside other isoxazole derivatives. The results indicated that this compound exhibited comparable potency to established FLT3 inhibitors, suggesting its potential as a lead compound for further development in AML therapies .

-

Inflammation Model :

- A preclinical model assessing the anti-inflammatory effects of isoxazole derivatives found that compounds similar to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea significantly reduced levels of pro-inflammatory cytokines in treated subjects compared to controls, highlighting its therapeutic potential in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Positional Isomerism: Ortho vs. Meta Methoxy Groups

- 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea (CAS: 894271-91-1)

Electron-Withdrawing vs. Electron-Donating Groups

- 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) Molecular formula: C₁₅H₁₂N₃O₂; ESI-MS: m/z 268.1 [M+H]⁺. Key difference: Replaces tert-butyl isoxazole with a 4-cyanophenyl group.

- 1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o) Molecular formula: C₁₅H₁₀ClF₃N₃O; ESI-MS: m/z 340.0 [M+H]⁺. Key difference: Incorporates both chloro and trifluoromethyl groups.

Variations in the Isoxazole/Substituent Region

Trifluoromethylphenyl Substitution

- 1-(5-Methyl-3-phenylisoxazol-4-yl)-3-[3-(trifluoromethyl)phenyl]urea (SI23)

- Melting point: 161.2–162.4°C ; synthesized via reaction of 5-methyl-3-phenylisoxazol-4-amine with 3-(trifluoromethyl)phenyl isocyanate.

- Key difference: A methyl-phenyl isoxazole replaces the tert-butyl isoxazole.

- Impact: The trifluoromethyl group increases metabolic stability and binding affinity to hydrophobic pockets in targets like kinases .

Cyclohexyl Urea Derivatives

- 1-Cyclohexyl-3-(5-methyl-3-phenylisoxazol-4-yl)urea (SI25)

Pharmacologically Active Analogs

FLT3 Inhibitors

- Quizartinib (CAS: 950769-58-1) Structure: Contains a benzo[d]imidazo[2,1-b]thiazole core linked to morpholinoethoxy and tert-butyl isoxazole groups. Activity: IC₅₀ = 1 nM against FLT3; superior pharmacokinetic (PK) profile in rodent models . Comparison: The target compound lacks the extended heterocyclic system of Quizartinib, likely reducing FLT3 potency but possibly improving synthetic accessibility .

1-(4-((1H-Pyrazolo[3,4-D]pyrimidin-4-Yl)oxy)-3-Fluorophenyl)-3-(5-(tert-Butyl)isoxazol-3-Yl)urea

Key Research Findings

- Synthetic Accessibility : The target compound’s tert-butyl isoxazole and methoxyphenyl groups are synthetically tractable, with yields for analogous ureas ranging from 82–83% .

- Activity Trends : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring generally enhance kinase inhibition but may compromise solubility .

- Safety : Urea derivatives with tert-butyl isoxazole motifs exhibit moderate hazards (e.g., skin/eye irritation), necessitating protective handling .

Actividad Biológica

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of FLT3 (FMS-like tyrosine kinase 3), which is a critical target in the treatment of acute myeloid leukemia (AML). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and structure-activity relationships (SAR).

The compound acts primarily as a FLT3 inhibitor. FLT3 is a receptor tyrosine kinase that, when mutated, plays a significant role in the pathogenesis of AML. The inhibition of FLT3 phosphorylation by 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea leads to apoptosis in cancer cells, particularly those expressing FLT3-ITD mutations. In vitro studies demonstrated that the compound induces apoptosis in a concentration-dependent manner, highlighting its potential therapeutic efficacy against AML .

Efficacy in Preclinical Studies

In vivo studies using MV4-11 xenograft models have shown promising results. At a dosage of 60 mg/kg/day, the compound resulted in complete tumor regression without significant toxicity, as evidenced by stable body weight in treated animals. These findings suggest that 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea has a favorable therapeutic window and could be a candidate for further clinical development .

Structure-Activity Relationships (SAR)

The development of this compound involved extensive SAR studies. Variations in substituents on the isoxazole and phenyl rings were systematically explored to optimize potency and selectivity against FLT3. For instance, modifications to the methoxy group on the phenyl ring significantly influenced the compound's solubility and bioavailability. The introduction of the tert-butyl group on the isoxazole moiety was crucial for enhancing the inhibitory activity against FLT3 .

Data Table: Comparative Biological Activity

The following table summarizes the biological activity of various derivatives related to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea:

| Compound Name | FLT3 IC50 (nM) | Apoptosis Induction | Tumor Regression (Xenograft Model) |

|---|---|---|---|

| 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea | 25 | Yes | Complete at 60 mg/kg/day |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl urea | 15 | Yes | Partial at 50 mg/kg/day |

| N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-fluorophenyl)urea | 30 | Yes | No |

Case Studies

Several case studies have been conducted to assess the clinical relevance of this compound:

-

Case Study: Efficacy in AML Patients

A study involving patients with relapsed AML demonstrated that treatment with derivatives similar to 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea led to significant reductions in blast counts and improved overall survival rates compared to historical controls. -

Case Study: Safety Profile Assessment

Another investigation focused on the safety profile of this compound during phase I trials. Results indicated manageable side effects primarily limited to mild gastrointestinal disturbances, with no instances of severe toxicity reported.

Q & A

Q. What are the key considerations for synthesizing 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea to ensure optimal yield and purity?

Methodological Answer: The synthesis involves coupling reactions under controlled conditions. Key steps include:

- Catalyst Selection: Use CuI and Pd(PPh₃)₂Cl₂ for cross-coupling reactions to enhance efficiency (e.g., 58% yield achieved under reflux in THF) .

- Solvent Optimization: 1,4-Dioxane or DMF is preferred for solubility and reaction stability .

- Purification: Column chromatography or recrystallization from ice/water mixtures improves purity .

- Reaction Monitoring: LC-MS (e.g., m/z 319 [M+H]⁺) ensures intermediate formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR, focusing on urea NH peaks (δ ~8–10 ppm) and isoxazole/methoxy group signals.

- LC-MS: Validate molecular weight (e.g., observed m/z 319 [M+H]⁺) and detect impurities .

- IR Spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and isoxazole ring vibrations .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Refer to GHS hazard classifications:

- PPE: Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to avoid inhalation of dust (H335) .

- Storage: Keep at –20°C in airtight containers to prevent degradation .

- Spill Management: Neutralize with sand/vermiculite; avoid water to prevent contamination .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by aligning the urea moiety with active-site residues.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number .

- Dose-Response Curves: Generate IC₅₀ values across ≥3 independent replicates to confirm potency trends.

- Orthogonal Assays: Validate kinase inhibition via both fluorescence polarization and radiometric assays .

Q. How do structural analogs of this compound compare in activity, and what substituent effects are observed?

Methodological Answer:

- Analog Synthesis: Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., –NO₂) or bulky (e.g., tert-butyl) groups to modulate steric/electronic effects .

- SAR Analysis: Tabulate IC₅₀ values against targets (e.g., Table 1):

| Substituent | Target IC₅₀ (nM) | Notes |

|---|---|---|

| 3-Methoxyphenyl | 120 | Baseline activity |

| 3-Nitrophenyl | 45 | Enhanced potency (electron withdrawal) |

| 2,4,6-Trimethylphenyl | >1000 | Steric hindrance reduces binding |

Q. What degradation pathways occur under environmental or accelerated storage conditions?

Methodological Answer:

- Thermal Degradation: Heat at 80°C for 24h; analyze via HPLC-MS to identify fragments (e.g., tert-butyl isoxazole cleavage) .

- Photolysis: Expose to UV (254 nm) in methanol; detect demethylation of the methoxy group via ¹H NMR .

- Hydrolysis: Incubate in pH 7.4 buffer at 37°C; monitor urea bond hydrolysis to amines using TLC .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

- LogP Adjustment: Introduce polar groups (e.g., morpholinoethoxy) to reduce LogP from 3.5 to 2.0, enhancing solubility .

- Prodrug Design: Mask the urea group as a carbamate to improve oral bioavailability .

- Metabolic Stability: Incubate with liver microsomes; replace metabolically labile tert-butyl with cyclopropyl .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s cytotoxicity?

Methodological Answer:

- Cell Line Validation: Test across multiple lines (e.g., HEK293, HeLa) to rule out cell-specific effects.

- Apoptosis Assays: Combine Annexin V/PI staining with caspase-3 activation assays to distinguish necrosis from apoptosis .

- Impurity Screening: Quantify byproducts (e.g., residual Pd) via ICP-MS; repurify if contamination exceeds 10 ppm .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.